molecular formula C9H17NO B13173455 1-(Pyrrolidin-2-yl)pentan-3-one

1-(Pyrrolidin-2-yl)pentan-3-one

Cat. No.: B13173455
M. Wt: 155.24 g/mol
InChI Key: VHGMVQGZVCJGQU-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)pentan-3-one is a synthetic compound belonging to the class of pyrrolidinyl cathinones It is structurally characterized by a pyrrolidine ring attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)pentan-3-one typically involves the reaction of pyrrolidine with a suitable ketone precursor. One common method involves the condensation of pyrrolidine with 3-pentanone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter transporters and receptor binding.

    Medicine: Research has explored its potential as a central nervous system stimulant and its effects on dopamine and norepinephrine uptake.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)pentan-3-one involves its interaction with neurotransmitter transporters in the central nervous system. The compound acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is responsible for its stimulant effects.

Comparison with Similar Compounds

1-(Pyrrolidin-2-yl)pentan-3-one is structurally similar to other pyrrolidinyl cathinones, such as:

  • α-Pyrrolidinopentiophenone (α-PVP)
  • α-Pyrrolidinoisohexanophenone (α-PiHP)
  • α-Pyrrolidinobutiophenone (α-PBP)

Uniqueness: Compared to these similar compounds, this compound exhibits unique properties in terms of its binding affinity and selectivity for neurotransmitter transporters. This makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-pyrrolidin-2-ylpentan-3-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3

InChI Key

VHGMVQGZVCJGQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1CCCN1

Origin of Product

United States

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